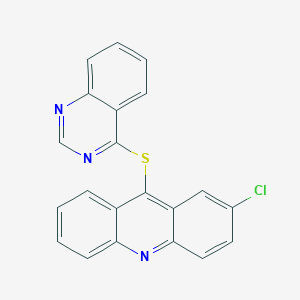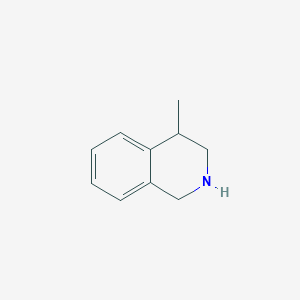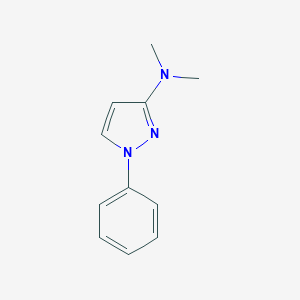
Pyrazole, 3-(dimethylamino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 3-(dimethylamino)-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 3-(dimethylamino)-1-phenyl- has been extensively studied in scientific research due to its potential applications in various fields. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of Pyrazole, 3-(dimethylamino)-1-phenyl- is not fully understood. However, it has been suggested that this compound binds to specific receptors in the body, leading to the activation of signaling pathways that result in the observed biological effects.
Biochemische Und Physiologische Effekte
Pyrazole, 3-(dimethylamino)-1-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. Additionally, it has been found to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole, 3-(dimethylamino)-1-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. Additionally, it has been found to exhibit potent biological effects at low concentrations. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on Pyrazole, 3-(dimethylamino)-1-phenyl-. One of the areas that require further investigation is the mechanism of action of this compound. Additionally, more studies are needed to determine the potential applications of Pyrazole, 3-(dimethylamino)-1-phenyl- in the treatment of various diseases. Furthermore, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved biological activity.
Synthesemethoden
Pyrazole, 3-(dimethylamino)-1-phenyl- can be synthesized using different methods. One of the most common methods is the reaction of 1-phenyl-3-methyl-5-pyrazolone with dimethylamine in the presence of a catalyst. This method yields the desired compound with high purity and yield.
Eigenschaften
CAS-Nummer |
19730-27-9 |
|---|---|
Produktname |
Pyrazole, 3-(dimethylamino)-1-phenyl- |
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N,N-dimethyl-1-phenylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-13(2)11-8-9-14(12-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
HDOPYMWMJAOUQO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NN(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C1=NN(C=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
19730-27-9 |
Synonyme |
N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



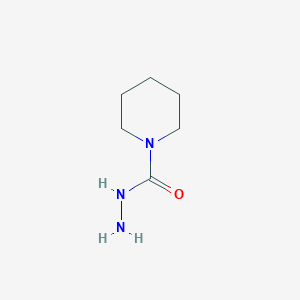
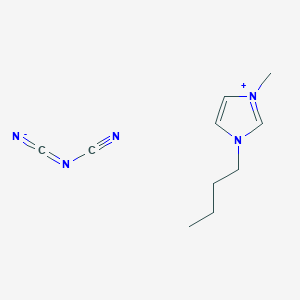
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
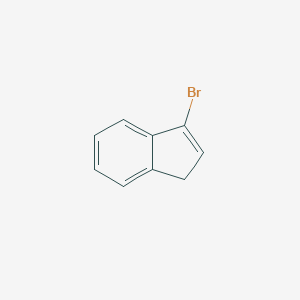
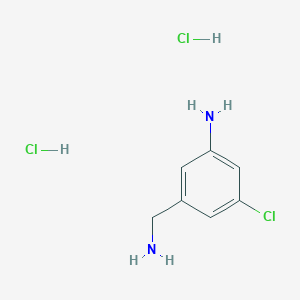
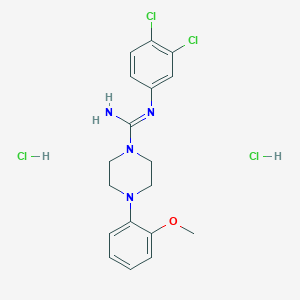
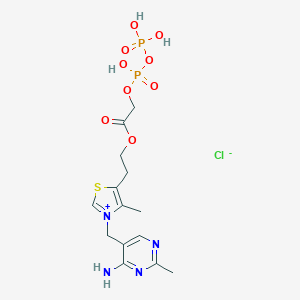
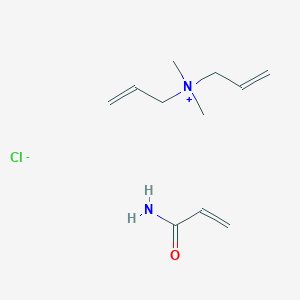
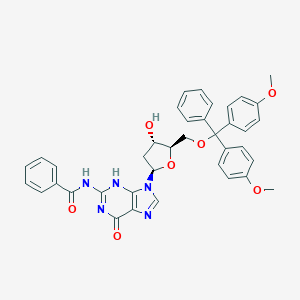
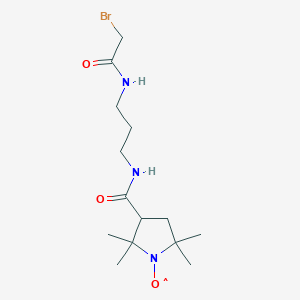
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
